molecular formula C26H18N2O3S B2629930 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide CAS No. 313531-62-3

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide

Cat. No. B2629930
CAS RN: 313531-62-3
M. Wt: 438.5
InChI Key: LEPYDAWMCKIRJR-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . These compounds can be synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide, focusing on six unique applications:

Antibacterial Agent

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide has shown significant potential as an antibacterial agent. Studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. This compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .

Antitumor Activity

This compound has been investigated for its antitumor properties. It has shown promising results in inhibiting the growth of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation pathways. These properties make it a potential candidate for the development of new anticancer therapies .

Anti-inflammatory Properties

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide exhibits anti-inflammatory effects, which have been studied in various in vitro and in vivo models. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes such as COX-2. This makes it a potential therapeutic agent for treating inflammatory diseases.

Fluorescent Probe for Biological Imaging

The compound has been utilized as a fluorescent probe in biological imaging due to its strong fluorescence properties. It can be used to label and visualize specific cellular components, aiding in the study of cellular processes and the diagnosis of diseases. Its ability to selectively bind to certain biomolecules enhances its utility in fluorescence microscopy and related techniques .

Future Directions

Benzothiazoles, including “N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide”, have great potential in drug design due to their high biological and pharmacological activity . They are considered modern trends in synthesizing biologically active and industrially demanded compounds . Therefore, future research could focus on developing new drugs and materials using these compounds .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3S/c29-23-14-13-18(16-21(23)26-28-22-11-4-5-12-24(22)32-26)27-25(30)17-7-6-10-20(15-17)31-19-8-2-1-3-9-19/h1-16,29H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPYDAWMCKIRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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